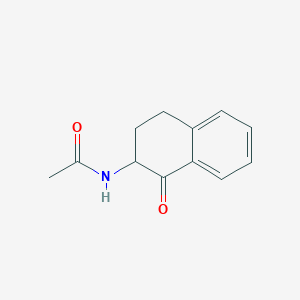
N-(1-oxo-3,4-dihydro-2H-naphthalen-2-yl)acetamide
Overview
Description
N-(1-oxo-3,4-dihydro-2H-naphthalen-2-yl)acetamide is an organic compound with a complex structure that includes a tetralin ring system
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(1-oxo-3,4-dihydro-2H-naphthalen-2-yl)acetamide typically involves the acetylation of aminotetralin derivatives. One common method includes the reaction of 2-aminotetralin with acetic anhydride under controlled conditions to yield this compound. The reaction is usually carried out in the presence of a catalyst such as pyridine to facilitate the acetylation process.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors to ensure consistent production. The use of automated systems and real-time monitoring can enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions: N-(1-oxo-3,4-dihydro-2H-naphthalen-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur, where the acetyl group can be replaced by other functional groups using appropriate nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted tetralin derivatives.
Scientific Research Applications
N-(1-oxo-3,4-dihydro-2H-naphthalen-2-yl)acetamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of materials with specific properties, such as polymers and resins.
Mechanism of Action
The mechanism of action of N-(1-oxo-3,4-dihydro-2H-naphthalen-2-yl)acetamide involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and the biological system in which it is used.
Comparison with Similar Compounds
2-Aminotetralin: A precursor in the synthesis of N-(1-oxo-3,4-dihydro-2H-naphthalen-2-yl)acetamide.
2-Acetylaminonaphthalene: Shares structural similarities but differs in the ring system.
1-Acetylaminotetralin: Another acetylated derivative with a different substitution pattern.
Uniqueness: this compound is unique due to its specific acetylation at the 1-position of the tetralin ring, which imparts distinct chemical and biological properties. This unique structure allows for specific interactions with molecular targets, making it valuable in various research and industrial applications.
Properties
Molecular Formula |
C12H13NO2 |
|---|---|
Molecular Weight |
203.24 g/mol |
IUPAC Name |
N-(1-oxo-3,4-dihydro-2H-naphthalen-2-yl)acetamide |
InChI |
InChI=1S/C12H13NO2/c1-8(14)13-11-7-6-9-4-2-3-5-10(9)12(11)15/h2-5,11H,6-7H2,1H3,(H,13,14) |
InChI Key |
UYOZHOUPIHNUJN-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1CCC2=CC=CC=C2C1=O |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



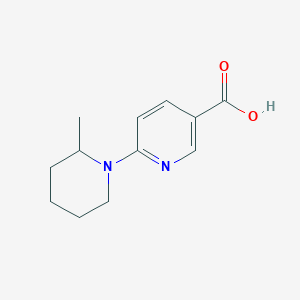
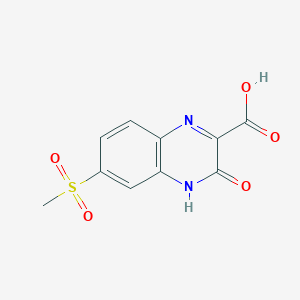

![8-Bromo-7-(4-chlorophenyl)-1,2,4-triazolo[4,3-a]pyridin-3(2h)-one](/img/structure/B8631168.png)

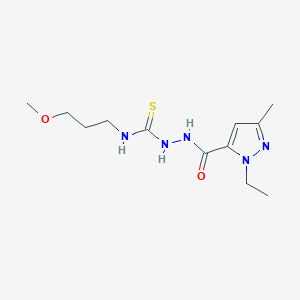
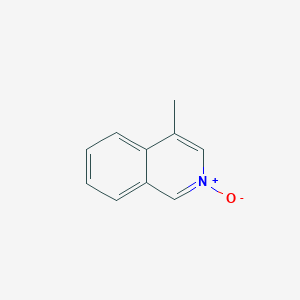
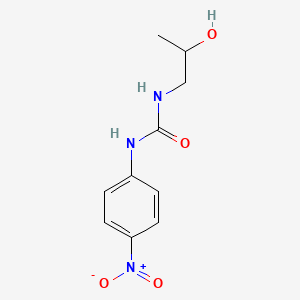

![2-(4-((1H-Benzo[d]imidazol-5-yl)oxy)-3,5-dibromophenyl)acetic acid](/img/structure/B8631221.png)

